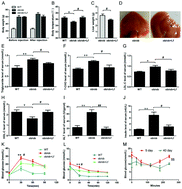Recombinant human lactoferrin attenuates the progression of hepatosteatosis and hepatocellular death by regulating iron and lipid homeostasis in ob/ob mice
Food & Function Pub Date: 2020-07-14 DOI: 10.1039/D0FO00910E
Abstract
Lactoferrin (Lf), an iron-binding glycoprotein, has been shown to possess antioxidant and anti-inflammatory properties and exert modulatory effects on lipid homeostasis and non-alcoholic fatty liver disease (NAFLD), but our understanding of its regulatory mechanisms is limited and inconsistent. We used leptin-deficient (ob/ob) mice as the rodent model of NAFLD, and administered recombinant human Lf (4 mg per kg body weight) or control vehicle by intraperitoneal injection to evaluate the hepatoprotective effects of Lf. After 40 days of treatment with Lf, insulin sensitivity and hepatic steatosis in ob/ob mice were significantly improved with the down-regulation of sterol regulatory element binding protein-2 (SREBP2), indicating an improvement in hepatic lipid metabolism and function. We further explored the mechanism, and found that Lf may increase the hepatocellular iron output by targeting the hepcidin–ferroportin (FPn) axis, and then maintains the liver oxidative balance through a nonenzymatic antioxidant system, ultimately suppressing the death of hepatocytes. In addition, the cytoprotective role of Lf may be associated with the inhibition of endoplasmic reticulum (ER) stress and inflammation, promotion of autophagy of damaged hepatocytes and induction of up-regulation of hypoxia inducible factor-1α/vascular endothelial growth factor (HIF-lα/VEGF) to facilitate liver function recovery. These findings suggest that recombinant human Lf might be a potential therapeutic agent for mitigating or delaying the pathological process of NAFLD.


Recommended Literature
- [1] Aqueous biphasic catalysis as a powerful tool for catalyst recycling in telomerization and hydrogenation chemistry†
- [2] The absorption and rotatory dispersion of solutions of tartaric acid
- [3] Oxygen defect engineering by the current effect assisted with temperature cycling in a perovskite-type La0.7Sr0.3CoO3 film†
- [4] Protonation-induced self-assembly of bis-phenanthroline macrocycles into nanofibers arrayed with tetrachloroaurate, hexachloroplatinate or phosphomolybdate ions†
- [5] The in-situ synthesis process and luminescence behavior of a p-hydroxybenzoic acid–terbium complex in sol–gel derived host materials
- [6] Characterization of step-edge barrier crossing of para-sexiphenyl on the ZnO (100) surface†
- [7] Front cover
- [8] Chiral non-stoichiometric ternary silver indium sulfide quantum dots: investigation on the chirality transfer by cysteine†
- [9] Gas-liquid partition chromatography. A technique for the analysis of volatile materials
- [10] Self-assembled orthoester cryptands: orthoester scope, post-functionalization, kinetic locking and tunable degradation kinetics†

Journal Name:Food & Function
Research Products
-
CAS no.: 140632-19-5
-
CAS no.: 129541-40-8









